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Compound of Interest

Compound Name: 4-chloro-N-methylbutanamide
CAS No.: 65560-95-4
Cat. No.: B2367535

Get Quote

Chemical Identity & Core Applications

Parameter Data

IUPAC Name 4-Chloro-N-methylbutanamide

CAS Registry Number 65560-95-4

Molecular Formula CsH10CINO

Molecular Weight 135.59 g/mol

SMILES CNC(=0)Cccccl

Physical State Pale yellow oil / Low-melting solid (Predicted)

Soluble in DCM, THF, Ethanol; Sparingly soluble

Solubilit
y in water (slow hydrolysis)

Executive Technical Summary
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4-Chloro-N-methylbutyramide is a bifunctional aliphatic amide serving as a critical electrophilic
linker and a masked precursor to the industrial solvent and pharmacophore N-methyl-2-
pyrrolidone (NMP). Its structure contains two distinct reactive centers: a terminal alkyl chloride
(electrophile) and a secondary amide (nucleophile/directing group).

In drug development, this molecule is primarily utilized as a C4-linker to introduce the N-
methylbutyramide motif into larger scaffolds or to generate N-methylpyrrolidin-2-one derivatives
via intramolecular cyclization. Its handling requires precise control over pH and temperature to
prevent premature cyclization, a self-validating characteristic of its purity and reactivity.

Chemical Structure & Conformation
The molecule consists of a four-carbon butyryl backbone terminated by a chlorine atom at the
-position and an N-methyl amide at the C1 position.

e The

-Chloro Moiety: The C4-Cl bond is polarized, making C4 susceptible to nucleophilic attack (

). The absence of steric hindrance at this primary carbon enhances its reactivity toward
amines, thiols, and alkoxides.

e The Amide Linkage: The N-methyl amide bond exhibits partial double-bond character
(resonance), restricting rotation around the C-N bond. This planarity is crucial for the pre-
organization required for cyclization.

» Conformational Flexibility: In solution, the alkyl chain adopts a gauche conformation that
brings the terminal chlorine and the amide nitrogen into proximity, lowering the entropic
barrier for cyclization to the 5-membered lactam (NMP).

Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis relies on the acylation of methylamine with 4-chlorobutyryl
chloride. The choice of solvent and temperature is critical; high temperatures or excess base
will trigger the intramolecular cyclization to NMP, reducing the yield of the linear amide.

Optimized Laboratory Protocol
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Precursor: 4-Chlorobutyryl chloride (CAS 4635-59-0)
Reagent: Methylamine (2.0 M in THF)
Base: Triethylamine (TEA) or excess Methylamine (as HCI scavenger)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) — Anhydrous

Step-by-Step Methodology:

Setup: Charge a flame-dried 3-neck round-bottom flask with 4-chlorobutyryl chloride (1.0 eq)
and anhydrous DCM (0.2 M concentration) under an inert Nitrogen atmosphere. Cool to 0°C
to suppress cyclization kinetics.

Addition: Add Triethylamine (1.1 eq) to the solution.

Amidation: Dropwise add Methylamine (1.05 eq) over 30 minutes. Note: Exothermic reaction.
Maintain internal temperature < 5°C.

Quench: Stir at 0°C for 2 hours. Monitor by TLC (or GC-MS). Upon completion, quench with
cold dilute HCI (1M) to remove unreacted amine.

Workup: Extract the organic layer, wash with brine, dry over

, and concentrate in vacuo at < 30°C.

Purification: If necessary, purify via flash column chromatography (EtOAc/Hexanes). Do not
distill at high vacuum/temperature, as this promotes NMP formation.

Reactivity Profile: The Cyclization Pathway

The defining feature of 4-chloro-N-methylbutyramide is its propensity to cyclize. This reaction is

self-validating: if the material is stored improperly (heat/base), it converts to NMP, which can be

detected by the loss of the amide proton signal in NMR and a shift in IR carbonyl frequency.

Mechanism: Intramolecular Nucleophilic Substitution

Under basic conditions (or physiological pH), the amide nitrogen is deprotonated (or acts as a

neutral nucleophile), attacking the
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-carbon to displace chloride.

Signaling Pathway & Workflow Diagram The following diagram illustrates the synthesis and the
competing cyclization pathway.

4-Chlorobutyryl Chloride Nucleophilic Attack
(Electrophile) (0°C, DCM)

- HCI Cyclization
Tetrahedral Elimination CEOGGANENC VI ENGES  (Heat or Base, >40°C) N-Methyl-2-pyrrolidone

Intermediate (Target Linear Amide) (NMP - Impurity/Product)
Methylamine
(Nucleophile)

Figure 1: Synthesis of 4-chloro-N-methylbutyramide and the competing cyclization pathway to NMP.

Click to download full resolution via product page

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.
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Expected Signal /

Method o Interpretation
Characteristic
. N-H Amide proton (disappears
HNMR (CDCLL) 6.0-6.5 (brs, 1H) upon cyclization).
CH2-CI (
3.55 (t, 2H
( ) -position). Characteristic triplet.
N-CHs Doublet due to coupling
2.80 (d, 3H) with NH. Becomes a singlet in
NMP.
CH2-CO (
2.35(t, 2H
( ) -position).
CHz (
2.10 (m, 2H)

-position). Multiplet.

IR Spectroscopy

3290 ) N-H stretch (Strong). Absence
cm-
indicates cyclization.

1645 cm—1

C=0 stretch (Amide I). Linear

amide frequency.

Mass Spectrometry

[M]* Chlorine isotope pattern is
m/z 135/ 137 (3:1) di i
iagnostic.

Safety & Handling (E-E-A-T)

e Hazards: The compound is an alkylating agent (due to the C-Cl bond) and a skin/eye irritant.

It possesses similar toxicity risks to other

-chloro amides.

o Storage: Must be stored at 2—8°C under inert gas. Room temperature storage leads to slow

evolution of HCI and conversion to NMP.
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¢ Disposal: Quench with agueous NaOH to force cyclization to NMP (a safer, biodegradable
solvent) before disposal, or treat as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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